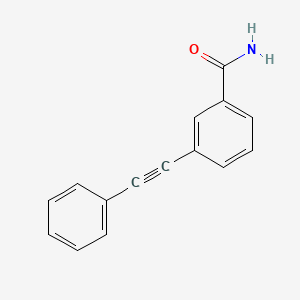
3-(Phenylethynyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Phenylethynyl)benzamide is an organic compound that features a benzamide core with a phenylethynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Another approach involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is typically carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Analyse Des Réactions Chimiques
Types of Reactions
3-(Phenylethynyl)benzamide undergoes various chemical reactions, including:
Oxidation: Alkylbenzenes can be oxidized to benzoic acids using potassium permanganate (KMnO4) under acidic conditions.
Substitution: Free radical bromination and nucleophilic substitution reactions are common at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Benzoic acids.
Substitution: Brominated benzamides.
Applications De Recherche Scientifique
3-(Phenylethynyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent, particularly in the treatment of triple-negative breast cancer (TNBC).
Antioxidant and Antibacterial Activities: Benzamide derivatives, including this compound, have demonstrated significant antioxidant and antibacterial activities.
Mécanisme D'action
The mechanism of action of 3-(Phenylethynyl)benzamide involves its role as a multikinase inhibitor. It potently inhibits Src kinase (IC50 = 0.003 μM) and other kinases involved in the MAPK signal transduction pathway . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis in TNBC models.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound is structurally similar and has been studied for its anti-cancer properties.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds also exhibit antiproliferative activity against various cancer cell lines.
Uniqueness
3-(Phenylethynyl)benzamide stands out due to its specific inhibition of Src kinase and its potent anti-TNBC activity. Its unique structure allows for effective interaction with multiple molecular targets, making it a promising candidate for further drug development.
Propriétés
Formule moléculaire |
C15H11NO |
|---|---|
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
3-(2-phenylethynyl)benzamide |
InChI |
InChI=1S/C15H11NO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,(H2,16,17) |
Clé InChI |
UQZMQWIEFNXYDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


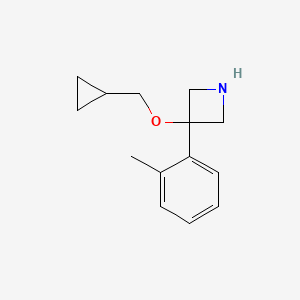
![5-Amino-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B12992163.png)

![(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12992173.png)
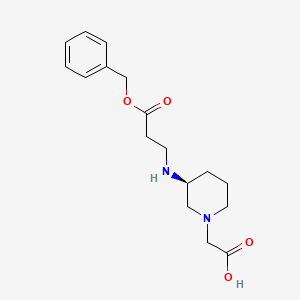
![1-(tert-Butyl)-5,6-dihydrocyclopenta[c]pyrazol-4(1H)-one](/img/structure/B12992181.png)
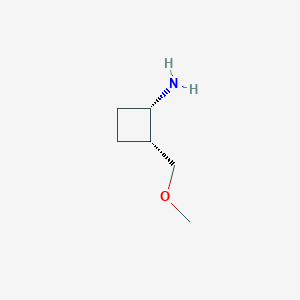
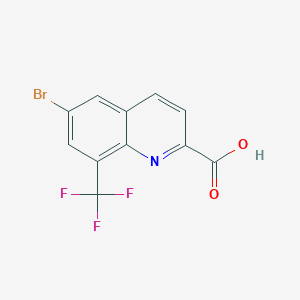
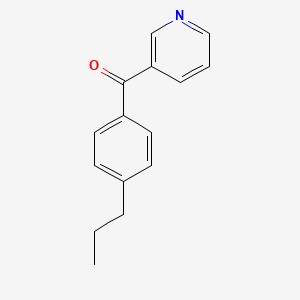
![2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12992213.png)
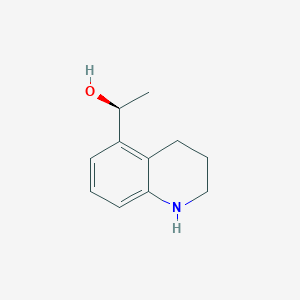
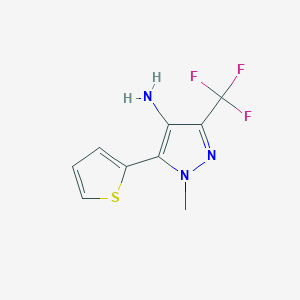
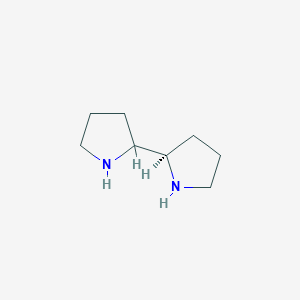
![2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12992242.png)
